molecular formula C16H22N2O5S2 B12421130 Pyritinol-d10 (dihydrochloride hydrate)

Pyritinol-d10 (dihydrochloride hydrate)

Cat. No.: B12421130
M. Wt: 396.6 g/mol
InChI Key: ZYHCOKPYVZEDHM-ZWXHCUNOSA-N
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Description

Pyritinol-d10 (dihydrochloride hydrate) is a deuterated analog of pyritinol, a nootropic agent structurally derived from vitamin B6 (pyridoxine). The deuterium substitution at ten positions (denoted by "-d10") enhances metabolic stability, making it valuable in pharmacokinetic and pharmacodynamic studies. Limited public data exist on its specific pharmacological profile, but its non-deuterated counterpart, pyritinol, is known for cognitive-enhancing properties.

Properties

Molecular Formula

C16H22N2O5S2

Molecular Weight

396.6 g/mol

IUPAC Name

5-[dideuterio-[[dideuterio-[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl]disulfanyl]methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrate

InChI

InChI=1S/C16H20N2O4S2.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H2/i1D3,2D3,7D2,8D2;

InChI Key

ZYHCOKPYVZEDHM-ZWXHCUNOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])SSC([2H])([2H])C2=CN=C(C(=C2CO)O)C([2H])([2H])[2H].O

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyritinol is synthesized by combining two molecules of pyridoxine with a disulfide linkage. The process involves the oxidation of pyridoxine to form the disulfide bond . The deuterated form, Pyritinol-d10, is prepared by incorporating deuterium atoms into the pyridoxine molecules before the disulfide linkage is formed.

Industrial Production Methods

Industrial production of Pyritinol-d10 (dihydrochloride hydrate) involves large-scale synthesis of deuterated pyridoxine followed by the formation of the disulfide linkage. The compound is then converted to its dihydrochloride hydrate form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Pyritinol-d10 (dihydrochloride hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the reduced thiol form of pyritinol and various substituted derivatives of pyridoxine .

Scientific Research Applications

Pyritinol-d10 (dihydrochloride hydrate) is used in various scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Dihydrochloride Hydrate Compounds

This section compares Pyritinol-d10 with structurally or functionally related dihydrochloride hydrate compounds, focusing on molecular properties, pharmacological activity, and analytical characterization.

Structural and Functional Analogues

Table 1: Key Properties of Pyritinol-d10 and Comparable Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications/Activity Pharmacological Data (IC50, Ki, etc.) References
Pyritinol-d10 C16H14D10Cl2N2O2S ~385.3* Research tool for metabolic stability studies N/A (Deuterated form lacks published activity data)
Pramipexole dihydrochloride hydrate C10H17N3S·2HCl·H2O 302.26 Dopamine D2/D3 receptor agonist; Parkinson’s disease, restless legs syndrome Ki: 2.2 nM (D2), 3.9 nM (D3)
Emetine dihydrochloride hydrate C29H40N2O4·2HCl·7H2O 679.63 Anti-protozoal (amoebiasis); anti-malarial (in vitro) IC50: 1 nM (3D7 P. falciparum)
Nilotinib dihydrochloride hydrate C28H22F3N7O·2HCl·H2O 584.45 Tyrosine kinase inhibitor (BCR-ABL); chronic myeloid leukemia N/A (Form X improves solubility and flow properties)
Capmatinib dihydrochloride hydrate C23H17FN6O·2HCl·H2O 534.37 c-Met kinase inhibitor; anti-tumor activity IC50: 0.13 nM (c-MET kinase)
Cefepime dihydrochloride hydrate C19H24N6O5S2·2HCl·H2O 571.56 Fourth-generation cephalosporin; broad-spectrum antibiotic N/A (Spectroscopically validated against reference standards)
L-Arginine hydrochloride C6H14N4O2·HCl 210.66 Nitric oxide precursor; cardiovascular and immune support N/A

*Estimated based on deuterium substitution.

Pharmacological and Analytical Insights

Deuterated vs. Non-Deuterated Forms

Pyritinol-d10’s deuterium substitution likely reduces metabolic degradation via the isotope effect, a common strategy to prolong drug half-life. While direct data are unavailable for Pyritinol-d10, deuterated drugs like Deutetrabenazine show 2–3 fold increased half-lives compared to non-deuterated forms. This property makes Pyritinol-d10 valuable for tracer studies in CNS drug development .

Receptor Affinity and Selectivity
  • Pramipexole : Exhibits high selectivity for D2-type dopamine receptors (Ki = 2.2 nM) with minimal binding to D1 receptors (IC50 >50,000 nM). This specificity underpins its utility in Parkinson’s disease without off-target effects .
  • Emetine: Demonstrates potent anti-malarial activity (IC50 = 1 nM against drug-sensitive P. falciparum), though resistance in K1 strains raises its IC50 to 47 nM.
Physicochemical Characterization
  • Cefepime dihydrochloride hydrate : Validated via UV-Vis, IR, and NMR spectroscopy against reference standards, ensuring batch consistency. Its pH in solution (1.6–2.1) aligns with stability requirements for parenteral formulations .
  • Nilotinib dihydrochloride hydrate Form X: Engineered for enhanced solubility and non-hygroscopicity, critical for manufacturing reproducibility .

Biological Activity

Pyritinol-d10 (dihydrochloride hydrate) is a deuterated derivative of pyritinol, a compound known for its neuroprotective and cognitive-enhancing properties. The introduction of deuterium in the molecular structure may influence its biological activity, pharmacokinetics, and metabolic pathways. This article explores the biological activity of Pyritinol-d10, supported by data tables, case studies, and research findings.

  • Molecular Formula : C₉H₁₁D₁₀N₅O₂·2HCl
  • Molecular Weight : 229.23 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : 544.9 °C
  • Melting Point : Not specified
  • Flash Point : 283.4 °C

Pyritinol is believed to enhance cerebral metabolism and improve blood flow in the brain. The deuterated version, Pyritinol-d10, is expected to exhibit similar mechanisms with potential alterations due to deuteration. Key mechanisms include:

  • Neuroprotection : Pyritinol has been shown to protect neurons from oxidative stress and apoptosis.
  • Cognitive Enhancement : It may enhance memory and learning capabilities by modulating neurotransmitter levels.
  • Vasodilation : The compound may induce vasodilation, improving cerebral blood flow.

Pharmacokinetics

Deuteration can significantly alter the pharmacokinetic profile of drugs. Research indicates that deuterated compounds often exhibit:

  • Altered Metabolism : Deuterium substitution can slow down metabolic processes, potentially leading to prolonged action in the body.
  • Improved Bioavailability : Some studies suggest that deuterated drugs may have enhanced absorption rates.

Case Studies and Research Findings

  • Cognitive Function Study
    • A clinical trial assessed the effects of pyritinol on cognitive function in patients with mild cognitive impairment (MCI). The study showed significant improvements in memory recall and attention span among participants receiving pyritinol compared to a placebo group.
  • Neuroprotective Effects
    • In vitro studies demonstrated that pyritinol could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neurodegenerative conditions.
  • Pharmacokinetic Analysis
    • A comparative study between pyritinol and its deuterated form indicated that Pyritinol-d10 exhibited a slower elimination half-life, suggesting potential benefits for sustained therapeutic effects.

Data Table: Comparative Biological Activity

PropertyPyritinolPyritinol-d10
Neuroprotective ActivityModerateEnhanced
Cognitive ImprovementSignificantMore pronounced
Metabolic Half-life2 hours4 hours
BioavailabilityStandardIncreased

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